3-Chloro-4,5-dimethoxybenzamide
Description
3-Chloro-4,5-dimethoxybenzamide is a benzamide derivative characterized by a chloro substituent at the 3-position and methoxy groups at the 4- and 5-positions of the aromatic ring. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of retinoid acid receptor alpha (RARα) agonists. Its structural framework enables selective receptor binding and modulation, as demonstrated in derivatives like 4-(3-chloro-4-ethoxy-5-isopropoxybenzamido)-2-methylbenzoic acid (compound 56), which exhibits nanomolar potency and >80% oral bioavailability in preclinical models . The compound is synthesized via multistep protocols, including tribromoborane-mediated demethylation and cyclopentyloxy group introduction, as described in synthetic routes for analogs such as 4-[3-Chloro-4,5-bis(cyclopentyloxy)benzamido]benzoic acid (42) .
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63g/mol |
IUPAC Name |
3-chloro-4,5-dimethoxybenzamide |
InChI |
InChI=1S/C9H10ClNO3/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H2,11,12) |
InChI Key |
GUIKIHAKNSUDTK-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C(=O)N)Cl)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)N)Cl)OC |
solubility |
32.3 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(3-Chloro-4-ethoxy-5-isopropoxybenzamido)-2-methylbenzoic Acid (Compound 56)
- Structural Modifications : Ethoxy and isopropoxy groups replace methoxy substituents at positions 4 and 5, with a methyl group added ortho to the benzoic acid moiety.
- Biological Activity : Demonstrates RARα selectivity (>100-fold vs. RARβ and >10,000-fold vs. RARγ) and potent agonism (EC₅₀ = 0.6 nM for human RARα).
- Physicochemical Properties : High bioavailability (>80% in mice and dogs) and favorable pharmacokinetic (PK) profiles due to improved lipophilicity .
4-[3-Chloro-4,5-bis(cyclopentyloxy)benzamido]benzoic Acid (42)
- Structural Modifications : Cyclopentyloxy groups at positions 4 and 5 enhance steric bulk.
- Synthesis : Prepared via tribromoborane-mediated demethylation and subsequent cyclopentyl ether formation (72% yield) .
- Molecular Weight : 457.3 g/mol (m/z 458 [M+H]+) .
- Applications : Used to study the impact of bulky substituents on solubility and receptor binding, though PK data remain unreported.
2-Amino-4,5-dimethoxybenzamide
- Structural Modifications: Amino group replaces the chloro substituent at position 3.
- Applications : Listed as a building block for drug discovery (CAS 5004-88-6) but lacks published biological data .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structural Contrast: A phenolic compound with dihydroxy and propenoic acid groups, lacking the benzamide backbone.
- Applications : Used in pharmacological, food, and cosmetic research as an antioxidant and anti-inflammatory agent .
Comparative Data Table
Key Research Findings
- Impact of Substituents : Alkoxy group size (e.g., ethoxy vs. cyclopentyloxy) directly influences receptor selectivity and PK properties. Bulky groups reduce solubility but enhance target specificity .
- Bioavailability Optimization : Methylation at the ortho-position (compound 56) improves oral bioavailability without compromising potency .
- Synthetic Flexibility : The benzamide core allows diverse modifications, enabling tailored physicochemical and pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
